molecular formula C14H20N2O2S B2955568 1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane CAS No. 2309307-13-7

1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane

Cat. No.: B2955568
CAS No.: 2309307-13-7
M. Wt: 280.39
InChI Key: YXEYBXZWAWUFME-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane is a synthetic organic compound that features a diazepane ring substituted with oxolan and thiophene groups

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane typically involves multi-step organic reactions. One possible route could involve the formation of the diazepane ring followed by the introduction of the oxolan and thiophene groups through substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes with considerations for cost, efficiency, and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane can undergo various chemical reactions including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The oxolan ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxolan-3-yl)-4-(furan-2-carbonyl)-1,4-diazepane: Similar structure but with a furan ring instead of thiophene.

    1-(Oxolan-3-yl)-4-(benzoyl)-1,4-diazepane: Similar structure but with a benzoyl group instead of thiophene.

Uniqueness

1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-14(13-3-1-10-19-13)16-6-2-5-15(7-8-16)12-4-9-18-11-12/h1,3,10,12H,2,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEYBXZWAWUFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CS2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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